

An In-depth Technical Guide to Cardiac Glycosides Related to Dehydroadynenerigenin glucosyldigitaloside

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Compound of Interest

Compound Name: *Dehydroadynenerigenin glucosyldigitaloside*

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Introduction

Dehydroadynenerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid derivatives that exert significant effects on cardiac tissue. While specific data on **Dehydroadynenerigenin glucosyldigitaloside** is sparse, this technical guide provides an in-depth analysis of structurally and functionally related cardiac glycosides, primarily focusing on compounds isolated from Nerium oleander and Thevetia peruviana. These include prominent cardiac glycosides such as Oleandrin, Peruvoside, and Neriifolin, which share the same fundamental mechanism of action: inhibition of the Na⁺/K⁺-ATPase pump.[1][2] This guide will delve into their cytotoxic and enzymatic activities, the experimental protocols used to determine these activities, and the signaling pathways they modulate.

Core Mechanism of Action

Cardiac glycosides exert their primary effect by binding to and inhibiting the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the sodium and potassium electrochemical gradients across the cell membrane.[3] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[4] In cardiac myocytes, this elevated calcium

concentration enhances contractility.[5] This fundamental mechanism is also the basis for the cytotoxic effects observed in cancer cells, where the disruption of ion homeostasis triggers various cell death pathways.

Quantitative Biological Activity

The biological activity of cardiac glycosides is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. Lower IC50 values indicate higher potency. The following tables summarize the available quantitative data for cardiac glycosides structurally related to Dehydroadynenerigenin.

Table 1: Na⁺/K⁺-ATPase Inhibition

Compound	IC50 (μM)	Source Organism/Enzyme	Reference
Oleandrin	0.62	Not Specified	[6]
Oleandrogenin	1.23	Not Specified	[6]
Digoxin	2.69	Not Specified	[6]
Ouabain	0.22	Not Specified	[6]

Table 2: Cytotoxicity in Human Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50	Incubation Time	Reference
Oleandrin					
MDA-MB-231	Breast	72 nM	Not Specified	[7]	
RT-R-MDA-MB-231	Breast (Radio-resistant)	183 nM	Not Specified	[7]	
A549	Lung	0.02 µg/mL	24 h	Not Specified	
Odoroside A					
MDA-MB-231	Breast	183 nM	Not Specified	[7]	
Peruvoside					
K562	Leukemia	46 nM	24 h	Not Specified	
KG1a	Leukemia	26 nM	24 h	Not Specified	
A549	Lung	~10 nM (IC20)	24 h	[8]	
PC9	Lung	Not Specified	Not Specified	[8]	
H3255	Lung	Not Specified	Not Specified	[8]	
H1975	Lung	Not Specified	Not Specified	[8]	
Neriifolin					
Beat Arrest (hiPSC-CM)	-	300 nM	Not Specified	[2]	
Oleandrin					
Beat Arrest (hiPSC-CM)	-	600 nM	Not Specified	[2]	
Digitoxigenin					
Beat Arrest (hiPSC-CM)	-	1000 nM	Not Specified	[2]	

Peruvoside

Beat Arrest
(hiPSC-CM)

-

1000 nM

Not Specified [2]

Experimental Protocols

Na⁺/K⁺-ATPase Inhibition Assay

This colorimetric assay quantifies the enzymatic activity of Na⁺/K⁺-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

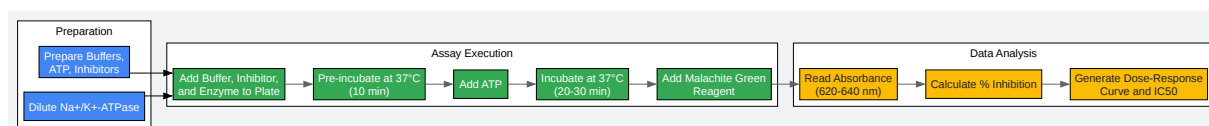
Materials:

- Na⁺/K⁺-ATPase enzyme preparation
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂
- ATP Solution (10 mM)
- Test compound (e.g., Oleandrin) and vehicle control (e.g., DMSO)
- Positive control: Ouabain (1 mM stock)
- Malachite Green reagent
- 96-well microplate
- Microplate reader

Procedure:

- Enzyme Preparation: Dilute the Na⁺/K⁺-ATPase enzyme in cold Tris-HCl buffer to a pre-determined optimal concentration.
- Reaction Setup: In a 96-well plate, add the following in order:
 - 50 µL of Assay Buffer.

- 10 μ L of various concentrations of the test compound or vehicle control. For the positive control, add Ouabain.
- 10 μ L of the diluted Na⁺/K⁺-ATPase enzyme solution.
- Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the reaction by adding 30 μ L of 10 mM ATP solution to each well.
- Incubation: Incubate the plate at 37°C for 20-30 minutes, ensuring the reaction remains in the linear range.
- Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent, which also complexes with the liberated Pi to produce a colored product.
- Measurement: Read the absorbance at a wavelength of 620-640 nm using a microplate reader.
- Calculation: The Na⁺/K⁺-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the activity in the presence of a specific inhibitor like ouabain. The IC₅₀ value of the test compound is then determined from a dose-response curve.[9]



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Workflow for Na⁺/K⁺-ATPase Inhibition Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

- Cancer cell line (e.g., A549)
- Complete culture medium
- Test compound
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μ L of culture medium and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside for the desired duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT solution to each well to a final concentration of 0.5 mg/mL.
- Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.
- Solubilization: Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.^[6]^[10]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

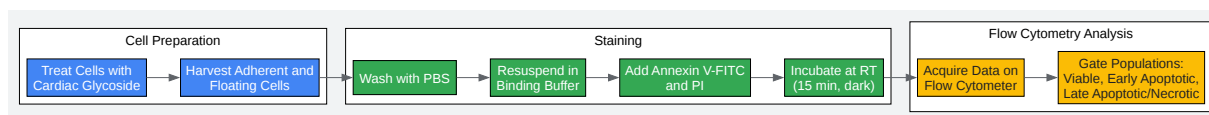
Principles:

- Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
- Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Procedure:

- Cell Treatment: Treat cells with the cardiac glycoside for the desired time to induce apoptosis.
- Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer.
- Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Analysis: Analyze the cells by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]



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Workflow for Annexin V/PI Apoptosis Assay.

Signaling Pathways Modulated by Related Cardiac Glycosides

Beyond their primary effect on the Na⁺/K⁺-ATPase, cardiac glycosides influence a multitude of intracellular signaling pathways, contributing to their anticancer effects.

Induction of Apoptosis

Cardiac glycosides like Oleandrin and Peruvoside are potent inducers of apoptosis. This programmed cell death is often mediated through:

- **Caspase Activation:** Peruvoside has been shown to activate the cleavage of caspase-3, caspase-8, and PARP, key executioners of the apoptotic cascade.[12]
- **Fas Ligand Expression:** Oleandrin can induce apoptosis through the upregulation of Fas gene expression.[13]
- **Mitochondrial Pathway:** Oleandrin can also trigger apoptosis by causing mitochondrial disruption.[13]

Cell Cycle Arrest

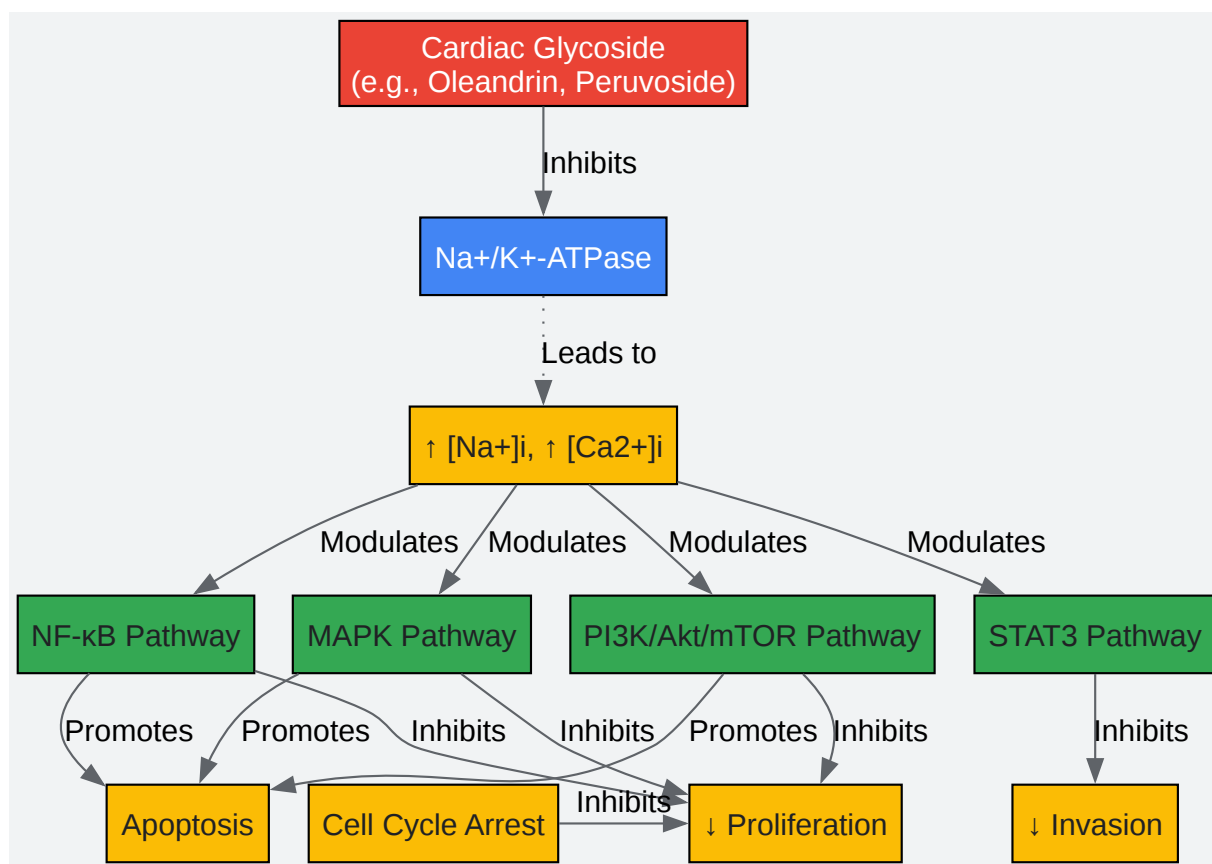
Several cardiac glycosides can halt the proliferation of cancer cells by inducing cell cycle arrest. Peruvoside, for instance, has been shown to cause G2/M phase arrest in leukemia cells,

a mechanism shared with other cardiac glycosides like Digitoxin and Ouabain. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

Modulation of Key Signaling Cascades

The anticancer activity of these compounds is also linked to their ability to interfere with critical signaling pathways that regulate cell growth, survival, and metastasis.

- **PI3K/Akt/mTOR Pathway:** This pathway is central to cell survival and proliferation. Peruvoside has been found to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[\[14\]](#)
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes. Peruvoside can modulate this pathway, further impacting cell fate.[\[14\]](#)
- **STAT3 Pathway:** Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer and promotes cell survival and invasion. Oleandrin and its derivative Odoroside A have been shown to inhibit the phosphorylation of STAT3, thereby reducing cancer cell invasion.[\[7\]](#)
- **NF-κB Pathway:** Nuclear factor kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Oleandrin is a known inhibitor of NF-κB activity.[\[13\]](#)



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Signaling Pathways Modulated by Cardiac Glycosides.

Conclusion

While **Dehydroadynigerinin glucosyldigitaloside** itself remains a sparsely characterized compound, the study of its structural relatives, such as Oleandrin and Peruvoside, provides a robust framework for understanding its potential biological activities. These compounds demonstrate potent inhibition of the Na⁺/K⁺-ATPase, leading to significant cytotoxicity in cancer cells through the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. The detailed experimental protocols provided herein offer a standardized approach for the further investigation and comparison of these and other novel

cardiac glycosides. The continued exploration of this class of compounds holds promise for the development of new therapeutic agents, particularly in the field of oncology.

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